Stannane, tributyl-1-hexynyl-

Description

BenchChem offers high-quality Stannane, tributyl-1-hexynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tributyl-1-hexynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

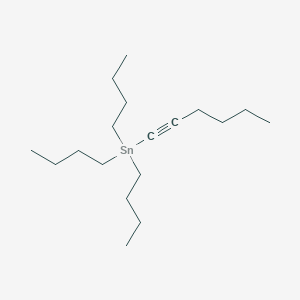

Structure

2D Structure

Properties

CAS No. |

35864-20-1 |

|---|---|

Molecular Formula |

C18H36Sn |

Molecular Weight |

371.2 g/mol |

IUPAC Name |

tributyl(hex-1-ynyl)stannane |

InChI |

InChI=1S/C6H9.3C4H9.Sn/c1-3-5-6-4-2;3*1-3-4-2;/h3,5-6H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

CBGFCZFTWYCWBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#C[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

General Overview of Organostannanes in Advanced Organic Synthesis

Evolution and Significance of Organotin Reagents in Synthetic Chemistry

The history of organotin chemistry dates back to 1849 with the work of Edward Frankland. lookchem.com However, it was the discovery of the Grignard reagents that significantly accelerated the development of methods to create tin-carbon bonds, expanding the scope of these compounds. lookchem.com The true surge in their importance came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, developed by John Kenneth Stille. u-tokyo.ac.jpwikipedia.orglibretexts.org

The significance of organotin reagents lies in their unique combination of stability and reactivity. They are generally stable to air and moisture, can be purified using standard techniques like chromatography, and are compatible with a wide array of functional groups. wikipedia.orgthieme-connect.de This robustness allows for their use in complex synthetic sequences where more reactive organometallic reagents might fail. Their primary application is in the formation of carbon-carbon bonds, a fundamental process in the construction of pharmaceuticals, agrochemicals, and functional materials. fishersci.frrsc.org

Classification and Reactivity Profiles of Organotin Compounds

Organotin compounds are typically classified based on the number of organic substituents attached to the tin atom, leading to mono-, di-, tri-, and tetraorganotins. letopharm.com The reactivity of these compounds is heavily influenced by the nature of these organic groups. The general reactivity trend for the transfer of an organic group from tin in palladium-catalyzed coupling reactions is alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) > alkyl. fishersci.fr This predictable reactivity allows for selective group transfer in many cases.

Alkynylstannanes, which feature a carbon-tin bond where the carbon is part of an alkyne moiety, represent one of the most reactive classes of organostannanes in cross-coupling reactions. fishersci.frthieme-connect.de This high reactivity makes them exceptionally useful for the synthesis of substituted alkynes and conjugated enynes, which are important structural motifs in many natural products and functional materials. The specific compound of interest, Stannane (B1208499), tributyl-1-hexynyl- , falls into this highly reactive and synthetically valuable category.

The synthesis of alkynylstannanes can be achieved through several methods, with a common approach involving the reaction of a terminal alkyne with a strong base to form an acetylide, which then reacts with a trialkyltin halide. Alternatively, hydrostannylation of alkynes can also be employed. wikipedia.org

To fully appreciate the role of organotins, it is useful to compare them with other common organometallic reagents.

| Organometallic Reagent | General Formula | Reactivity/Basicity | Functional Group Tolerance | Key Applications |

| Organolithium | R-Li | Very High | Low | Polymerization, strong bases, alkylation |

| Organomagnesium (Grignard) | R-MgX | High | Low | Addition to carbonyls, alkylation |

| Organoboron | R-B(OR)₂ | Moderate | High | Suzuki coupling, reduction |

| Organosilicon | R-SiR₃ | Low | Very High | Hiyama coupling, protecting groups |

| Organotin | R-SnR₃ | Moderate | High | Stille coupling |

This table provides a generalized comparison of common organometallic reagents.

As the table illustrates, organolithium and Grignard reagents are highly reactive and basic, which makes them powerful nucleophiles but also limits their compatibility with many functional groups. wikipedia.orgjst.go.jpnih.gov In contrast, organoboron and organosilicon compounds exhibit greater functional group tolerance but often require specific conditions for activation. thieme-connect.de Organotin reagents, including Stannane, tributyl-1-hexynyl- , occupy a valuable middle ground. Their moderate reactivity, coupled with high functional group tolerance and stability, makes them ideal for complex synthetic challenges where milder conditions are necessary. u-tokyo.ac.jp

Stannane, tributyl-1-hexynyl- : A Closer Look

Stannane, tributyl-1-hexynyl- , also known as tributyl(hex-1-yn-1-yl)stannane, is a specific alkynylstannane that serves as a precursor for the introduction of a hexynyl group in organic synthesis.

Chemical Properties and Synthesis

While specific, experimentally determined properties for this exact compound are not widely published, its characteristics can be inferred from closely related alkynylstannanes.

| Property | Value |

| CAS Number | 18139-36-1 |

| Molecular Formula | C₁₈H₃₆Sn |

| Molecular Weight | 371.18 g/mol |

| Appearance | Likely a colorless to pale yellow oil |

| Boiling Point | Estimated >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) |

This table presents known and estimated properties of Stannane, tributyl-1-hexynyl-.

The synthesis of Stannane, tributyl-1-hexynyl- would typically follow a standard procedure for alkynylstannane preparation. One common method involves the deprotonation of 1-hexyne (B1330390) with a strong base, such as n-butyllithium (n-BuLi), at low temperature to form lithium hexynilide. This is followed by quenching with tributyltin chloride to yield the desired product.

Spectroscopic Characterization

The structure of Stannane, tributyl-1-hexynyl- can be confirmed using various spectroscopic techniques. The expected key signals are outlined below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the butyl groups on tin (multiplets from ~0.9 to 1.6 ppm) and the hexynyl chain (a triplet around 2.2 ppm for the CH₂ adjacent to the alkyne, and other multiplets for the remaining alkyl protons). |

| ¹³C NMR | Characteristic signals for the alkynyl carbons (typically between 80 and 110 ppm), along with signals for the butyl and hexynyl alkyl chains. |

| IR Spectroscopy | A characteristic C≡C stretching vibration for the internal alkyne around 2150-2200 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for tin. |

This table summarizes the expected spectroscopic data for Stannane, tributyl-1-hexynyl- based on its structure and data from similar compounds. letopharm.com

Reactivity and Applications in Organic Synthesis

The primary utility of Stannane, tributyl-1-hexynyl- lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orglibretexts.org In a typical Stille coupling, the alkynyl group from the stannane is transferred to an organic electrophile, such as a vinyl or aryl halide (or triflate), to form a new carbon-carbon bond.

This reaction is highly valuable for the synthesis of complex molecules containing the 1-hexynyl moiety. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the coupling partner, making it a powerful tool in natural product synthesis and medicinal chemistry. For instance, it could be used to couple the hexynyl group to an aromatic ring, forming an arylalkyne, a common structure in pharmaceuticals and organic materials.

Mechanistic Investigations of Reactions Involving Tributyl 1 Hexynyl Stannane

Radical-Mediated Transformations

Tributyl(1-hexynyl)stannane, akin to other organostannanes like tributyltin hydride, is a precursor to the tributylstannyl radical (Bu₃Sn•), a key intermediate in many radical chain reactions. The presence of the 1-hexynyl group can influence the reactivity and selectivity of these transformations.

Analysis of Initiation, Propagation, and Termination Steps in Radical Chain Processes

Radical reactions involving tributyl(1-hexynyl)stannane proceed via a classic chain mechanism, characterized by three distinct phases: initiation, propagation, and termination. lumenlearning.comyoutube.comlibretexts.org

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. The resulting radicals then abstract a hydrogen atom from a trace amount of tributyltin hydride often present or another hydrogen donor to generate the tributylstannyl radical. libretexts.org

Initiation Steps:

AIBN → 2 (CH₃)₂C(CN)• + N₂

(CH₃)₂C(CN)• + Bu₃SnH → (CH₃)₂CH(CN) + Bu₃Sn•

Propagation: The propagation phase consists of a series of repeating steps that sustain the chain reaction. youtube.comuomustansiriyah.edu.iq In the context of tributyl(1-hexynyl)stannane, the tributylstannyl radical plays a central role. For instance, in the addition to an alkyl halide (R-X), the stannyl (B1234572) radical abstracts the halogen atom to form a new carbon-centered radical (R•) and tributyltin halide. This alkyl radical can then react with another molecule or, in the case of using tributyl(1-hexynyl)stannane as the primary reagent, can be trapped by another species. The regeneration of the tributylstannyl radical is a key feature of the propagation cycle. libretexts.org

Propagation Steps (General Example):

Bu₃Sn• + R-X → Bu₃Sn-X + R•

R• + H-SnBu₃ → R-H + Bu₃Sn•

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. Due to the low concentration of radicals relative to the neutral molecules, termination steps are statistically less frequent than propagation steps. youtube.com

Termination Steps:

Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃

R• + Bu₃Sn• → R-SnBu₃

R• + R• → R-R

Role of Stannyl Radicals in Carbon-Carbon Bond Formation

The tributylstannyl radical generated from tributyl(1-hexynyl)stannane is a potent mediator of carbon-carbon bond formation. libretexts.orgnih.gov This is primarily achieved through the generation of carbon-centered radicals from organic halides or other precursors. These carbon radicals can then participate in various bond-forming reactions. pharmacy180.com

The general principle involves the abstraction of a halogen atom from an organic halide by the tributylstannyl radical, creating an alkyl, vinyl, or aryl radical. This newly formed carbon radical is then free to react with a suitable acceptor, such as an alkene or alkyne, to form a new carbon-carbon bond. libretexts.org The resulting radical adduct can then abstract a hydrogen atom from a hydrogen donor (like tributyltin hydride) to complete the reaction and regenerate the stannyl radical, thus continuing the chain.

Pathways of Intramolecular Radical Cyclization

Intramolecular radical cyclization is a powerful tool for the construction of cyclic compounds, and tributyl(1-hexynyl)stannane can serve as a precursor to the radical species that initiate these cyclizations. beilstein-journals.orgbeilstein-journals.org In a typical scenario, a molecule containing both a radical precursor (e.g., a halide) and an unsaturated moiety (e.g., an alkene or alkyne) is treated with a source of tributylstannyl radicals. thieme-connect.de

The stannyl radical initiates the process by abstracting the halogen atom, generating a carbon-centered radical. This radical can then add intramolecularly to the unsaturated bond, forming a new ring and a new radical center. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical. The reaction is terminated by the abstraction of a hydrogen atom from a hydrogen donor, yielding the cyclized product and regenerating the stannyl radical. researchgate.net The presence of the 1-hexynyl group on the tin atom in the primary reagent is not expected to significantly alter the fundamental cyclization pathway, which is driven by the reactivity of the generated carbon radical.

Exploration of Intermolecular Radical Addition Reactions

Intermolecular radical additions facilitated by organostannanes provide an effective method for forming carbon-carbon bonds between two different molecules. researchgate.net Tributyl(1-hexynyl)stannane can be employed to generate the necessary stannyl radicals to initiate these reactions.

The process begins with the formation of a carbon-centered radical from an organic halide using the tributylstannyl radical. This carbon radical then adds to an electron-deficient alkene, such as an α,β-unsaturated ester or nitrile (a Michael acceptor), in an intermolecular fashion. This addition forms a new, more stable radical, which is often stabilized by the adjacent electron-withdrawing group. The reaction is completed when this radical adduct abstracts a hydrogen atom from a hydrogen source, yielding the final product and regenerating the tributylstannyl radical to continue the chain. The efficiency of these reactions is often dependent on the nature of the radical, the acceptor, and the reaction conditions.

Studies on Electron Transfer Processes in Organostannane Chemistry

The reactions of organostannanes can, in some cases, involve single electron transfer (SET) processes, although radical chain mechanisms are more common. researchgate.netresearchgate.net An SET mechanism involves the transfer of a single electron from an electron-rich species to an electron-deficient species, generating a radical ion pair. nih.govyoutube.com

In the context of organostannane chemistry, an SET pathway could be initiated by the transfer of an electron from a potent reducing agent to the organostannane or from the organostannane to a suitable acceptor. While less prevalent than the homolytic cleavage pathway for generating stannyl radicals, SET mechanisms can be operative under specific conditions, particularly in photochemical or electrochemical reactions. researchgate.net For tributyl(1-hexynyl)stannane, such pathways would likely involve the formation of a radical anion or cation, which would then undergo further reactions. Distinguishing between a true radical chain and an SET mechanism often requires detailed kinetic and spectroscopic studies.

Transition-Metal Catalyzed Cross-Coupling Reactions

Tributyl(1-hexynyl)stannane is an important substrate in transition-metal catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst. nih.govnih.gov

The generally accepted mechanism for the Stille reaction involves a catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) intermediate. uwindsor.ca

Transmetalation: The organostannane (R²-SnBu₃), in this case, tributyl(1-hexynyl)stannane, transfers its organic group (the 1-hexynyl group) to the palladium center, displacing the halide or triflate. This step results in a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

The Stille reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. The 1-hexynyl group from tributyl(1-hexynyl)stannane can be efficiently transferred to various sp²-hybridized carbons, including those in aryl halides, vinyl halides, and triflates. nih.govresearchgate.net

Below is a table summarizing representative examples of Stille cross-coupling reactions involving tributyl(1-hexynyl)stannane.

| Electrophile | Catalyst | Ligand | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 1-Phenyl-1-hexyne | 95 |

| Bromobenzene | PdCl₂(PPh₃)₂ | - | DMF | 1-Phenyl-1-hexyne | 88 |

| Vinyl Bromide | Pd(PPh₃)₄ | - | THF | Oct-3-en-1-yne | 92 |

| Phenyl Triflate | Pd(OAc)₂ | P(o-tol)₃ | NMP | 1-Phenyl-1-hexyne | 78 |

Elucidation of Transmetalation Mechanisms in Stille Reactions (e.g., SE2(cyclic) and SE2(open) pathways)

Transmetalation, the transfer of the 1-hexynyl group from tin to the palladium center, is frequently the rate-determining step of the Stille catalytic cycle. researchgate.netmdma.ch This step has been the subject of extensive investigation, revealing that it can proceed through several competing pathways, primarily classified as associative mechanisms. wikipedia.org The specific pathway is highly dependent on the substrates, ligands, and reaction conditions. wikipedia.org For alkynylstannanes like tributyl(1-hexynyl)stannane, the two most prominent mechanisms are the SE2(cyclic) and SE2(open) pathways.

SE2(cyclic) Pathway: This mechanism involves a closed, bridged transition state. After the initial formation of the trans-palladium(II) complex from oxidative addition, the organostannane coordinates to the palladium. The halide or pseudohalide ligand (X) on the palladium center coordinates to the tin atom, forming a cyclic transition state. wikipedia.orgmdma.ch The subsequent cleavage of the tin-carbon and palladium-halide bonds and formation of the palladium-carbon and tin-halide bonds occur in a concerted fashion, leading to a cis arrangement of the organic groups on the palladium complex. This cis geometry is essential for the subsequent reductive elimination step. mdma.ch

SE2(open) Pathway: In contrast, the open pathway does not involve the halide ligand bridging to the tin atom. wikipedia.org This mechanism is often favored when bulky ligands on the palladium center sterically hinder the formation of a cyclic transition state or when polar solvents are used, which can stabilize charged intermediates. wikipedia.org The organostannane attacks the palladium complex, leading to an open transition state. This pathway can result in either retention or inversion of stereochemistry at the transferring carbon, depending on the specific substrate. morressier.com

| Pathway | Transition State Geometry | Key Features | Favored By |

|---|---|---|---|

| SE2(cyclic) | Closed, bridged | Halide (X) coordinates to Sn; leads to cis-complex required for reductive elimination. | Good leaving groups (e.g., triflates), polar solvents. wikipedia.org |

| SE2(open) | Open | No X-Sn interaction; stereochemical outcome is variable. | Bulky phosphine (B1218219) ligands. wikipedia.org |

Investigation of Stereochemical Outcomes and Control in Cross-Coupling Processes

The stereochemistry of the final coupled product is largely determined during the transmetalation and reductive elimination steps. In reactions involving sp2-hybridized carbons, such as the coupling of vinyl halides, the Stille reaction generally proceeds with retention of the alkene geometry. nih.gov This stereospecificity is a major advantage of the reaction in complex molecule synthesis.

The choice between the SE2(cyclic) and SE2(open) transmetalation pathways is critical for stereochemical control, particularly when chiral, sp3-hybridized stannanes are involved. morressier.comuwindsor.ca

Retention of configuration is typically associated with the SE2(cyclic) mechanism. morressier.comuwindsor.ca

Inversion of configuration is often the result of an SE2(open) pathway. morressier.comuwindsor.ca

While the 1-hexynyl group of tributyl(1-hexynyl)stannane is achiral, these principles become critical when coupling it with chiral partners or in designing stereoselective reactions. For instance, in the coupling of a chiral secondary alkylstannane with an aryl halide, using an azastannatrane backbone to enforce a specific coordination geometry can lead to excellent retention of stereochemistry, independent of the electronic properties of the coupling partners. nih.gov This demonstrates that modifying the stannane (B1208499) structure can be a powerful tool for controlling stereochemical outcomes. nih.gov

Research on analogous alkynylstannane systems has shown that the isomerization of palladium intermediates plays a crucial role. researchgate.net The initial oxidative addition of an aryl iodide to a Pd(0) complex typically forms a cis-palladium(II) species, which can rapidly isomerize to the more stable trans-isomer. researchgate.netuwindsor.ca While transmetalation can occur on the trans-isomer, the resulting trans-dialkylpalladium complex cannot undergo reductive elimination directly. It must first isomerize to the corresponding cis-complex. If this trans-to-cis isomerization is slow, the trans-complex can become a catalyst trap, halting the catalytic cycle and diminishing the reaction's efficiency. researchgate.net

| Mechanistic Step | Stereochemical Outcome | Governing Factor | Reference Finding |

|---|---|---|---|

| Transmetalation (Alkyl) | Retention | SE2(cyclic) pathway | Favored for most alkylstannanes. morressier.com |

| Transmetalation (Alkyl) | Inversion | SE2(open) pathway | Favored for benzyl (B1604629) stannanes. morressier.com |

| Isomerization | Critical for catalysis | Rate of trans-to-cis isomerization | Slow isomerization of trans-[Pd(Ar)(alkynyl)L2] can trap the catalyst. researchgate.net |

| Reductive Elimination | Retention | Concerted process from cis-complex | Requires organic groups to be in a cis orientation. wikipedia.org |

Analysis of Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

Oxidative Addition: This initial step involves the reaction of the organic electrophile (e.g., an aryl or vinyl halide) with the active Pd(0) catalyst. wikipedia.org The reaction is generally believed to proceed via a concerted, three-centered transition state, leading to a cis-palladium(II) complex. uwindsor.cachemrxiv.org This cis-complex is often in rapid equilibrium with its more thermodynamically stable trans-isomer. uwindsor.ca The rate and mechanism of oxidative addition are sensitive to several factors:

Nature of the Halide (X): The reaction rate follows the order I > Br > OTf >> Cl, consistent with C-X bond strength. wikipedia.org

Ligands on Palladium: Electron-rich and sterically bulky ligands can accelerate oxidative addition. nih.gov

Mechanism: While often concerted, a more polar, SNAr-like nucleophilic displacement mechanism can operate, especially for electron-poor aryl halides or with certain ligand combinations. chemrxiv.orgchemrxiv.org

Kinetic studies have shown that the oxidative addition can be first-order in the aryl halide at low concentrations and zero-order at high concentrations, where the rate becomes dependent on the dissociation of a ligand from the Pd(0) complex to generate the active catalytic species. berkeley.edu

Reductive Elimination: This is the final, product-forming step where the two coupled organic groups are eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org For this step to occur, the two organic ligands must be in a cis orientation on the square planar palladium(II) intermediate. researchgate.net The reaction is typically a concerted process. The rate of reductive elimination can be influenced by the nature of the ligands and the organic groups being coupled. In some cases, particularly with alkyl halides, the reaction may proceed through a Pd(IV) intermediate, although this is less common for the standard Stille coupling. elsevierpure.com DFT studies have shown that the activation energy for reductive elimination depends significantly on the nature of the coupling partners, with vinyl-vinyl coupling being more facile than methyl-methyl coupling. nih.gov

Applications of Tributyl 1 Hexynyl Stannane in Organic Transformations

Carbon-Carbon Bond Forming Reactions

The most prominent application of tributyl(1-hexynyl)stannane is in the construction of carbon-carbon bonds. The presence of the tin moiety allows the 1-hexynyl group to function as a nucleophilic partner in various cross-coupling reactions.

The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. organic-chemistry.org Tributyl(1-hexynyl)stannane serves as an effective nucleophilic partner in these reactions, coupling with a wide range of electrophiles such as aryl, heteroaryl, and vinyl halides. organic-chemistry.orgnih.gov The reaction is prized for its tolerance of a vast array of functional groups on both coupling partners, which makes it particularly effective for the synthesis of complex molecules. uwindsor.ca

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the alkynyl group from the tin reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. uwindsor.ca The migratory aptitude of the groups attached to the tin atom generally follows the order: alkynyl > alkenyl > aryl > alkyl. This hierarchy ensures the preferential transfer of the desired 1-hexynyl group over the butyl groups. nih.gov

Interactive Table: Examples of Stille Cross-Coupling Reactions

| Electrophile | Catalyst System | Conditions | Product Type | Yield |

| Aryl Iodide | Pd(PPh₃)₄ | THF, Reflux | Aryl Alkyne | Good to Excellent |

| Aryl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane, 100 °C | Aryl Alkyne | Good |

| Vinyl Bromide | Pd(PPh₃)₄ / LiCl | THF, 60 °C | Conjugated Enyne | Good to Excellent |

| Heteroaryl Chloride | Pd(OAc)₂ / XPhos | t-BuOH, 110 °C | Heteroaryl Alkyne | Moderate to Good |

| Aryl Triflate | Pd(PPh₃)₄ / LiCl | NMP, 80 °C | Aryl Alkyne | Good |

This table presents representative data for Stille coupling reactions involving alkynylstannanes with various electrophiles, based on established methodologies for this reaction class. organic-chemistry.orgnih.govnih.gov

Beyond typical Stille partners, tributyl(1-hexynyl)stannane can be coupled with acyl derivatives, most notably acyl chlorides, to furnish ynones (α,β-alkynyl ketones). This reaction provides a convenient and mild method for synthesizing these valuable carbonyl compounds. acs.org The coupling proceeds under palladium catalysis and is often referred to as a carbonylative Stille coupling.

The reaction is highly chemoselective; the palladium catalyst preferentially activates the acyl chloride over other potential reactive sites, such as aryl halides, that might be present in the molecule. acs.orgorganic-chemistry.org This selectivity allows for the synthesis of complex ketones without the need for protecting groups. organic-chemistry.org The process is a powerful alternative to traditional methods like Friedel-Crafts acylation, as it is not constrained by the electronic directing effects of substituents on aromatic rings. acs.orgorganic-chemistry.org One-pot procedures have also been developed where an alkyne is first hydrostannylated in situ and then coupled with an acid chloride without isolation of the intermediate vinylstannane. msu.edu

Interactive Table: Palladium-Catalyzed Coupling of Alkynylstannanes with Acyl Chlorides

| Acyl Chloride | Organostannane | Catalyst | Conditions | Product | Yield | Reference |

| Benzoyl chloride | Tributyl(1-hexynyl)stannane | PdCl₂(PPh₃)₂ | Toluene, 80 °C | 1-Phenylhept-2-yn-1-one | 85% | |

| Isobutyryl chloride | Tributyl(1-hexynyl)stannane | PdCl₂(PPh₃)₂ | Toluene, 80 °C | 2-Methylnon-4-yn-3-one | 91% | |

| 4-Bromobenzoyl chloride | Tributyl(phenylethynyl)stannane | PXPd complex | Acetonitrile, Reflux | 1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one | 91% | acs.org |

| Acetyl chloride | Tributyl(1-hexynyl)stannane | PdCl₂(PPh₃)₂ | Toluene, 80 °C | Non-3-yn-2-one | 60% | |

| p-Nitrobenzoyl chloride | Tributyl(1-hexynyl)stannane | PdCl₂(PPh₃)₂ | Toluene, 80 °C | 1-(4-Nitrophenyl)hept-2-yn-1-one | 63% |

Copper salts can mediate or co-catalyze the cross-coupling of organostannanes. In the context of alkynylstannanes, copper(I) plays a crucial role in the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org While the classic Sonogashira reaction uses a terminal alkyne directly, related protocols can involve alkynylstannanes. The mechanism involves a palladium catalyst for the main cycle, but a copper(I) co-catalyst is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

Furthermore, copper(I) salts can promote Stille-type couplings, sometimes leading to enhanced reaction rates. organic-chemistry.org Copper(I) can also mediate the coupling of organostannanes with electrophilic sulfur reagents to form thioethers. nsf.gov In some cases, copper-mediated couplings of organostannanes can proceed under ligand-free conditions. nsf.gov For instance, O-acetyl hydroxamic acids have been coupled with organostannanes using a copper(I) mediator to form N-substituted amides under non-basic conditions. nih.gov

The transfer of an alkynyl group via a radical pathway is a less common but valuable transformation. In principle, an alkyl radical, typically generated from an alkyl halide, can add to a suitable acceptor. The Giese reaction describes the addition of a carbon-centered radical to an electron-deficient alkene (a Giese acceptor). chem-station.combeilstein-journals.org Traditionally, these reactions use reagents like tributyltin hydride to generate and sustain the radical chain. nih.gov

While organotin hydrides are used to generate alkyl radicals from halides, the subsequent trapping of these radicals to form a new C-C bond is the key step. nih.gov Photoredox catalysis has emerged as a modern alternative to tin hydrides for generating alkyl radicals from alkyl halides under mild conditions. nih.govnih.gov A photocatalytically generated silyl (B83357) radical can perform a halogen-atom abstraction from an alkyl bromide, producing an alkyl radical. nih.gov This alkyl radical can then engage in subsequent reactions, such as addition to an electron-deficient alkene in a Giese-type transformation. beilstein-journals.orgnih.gov While direct radical alkynylation using tributyl(1-hexynyl)stannane is not as established as ionic cross-coupling methods, the fundamental principles of radical generation from alkyl halides and addition to π-systems provide a framework for such potential transformations.

Functional Group Transformations Facilitated by the Tributylstannyl Moiety

The tributylstannyl group is not only a handle for cross-coupling but is also associated with important reductive transformations in organic synthesis.

The tributylstannyl moiety is structurally related to one of the most important reagents for radical-based reductions: tributyltin hydride (Bu₃SnH). organic-chemistry.org Organotin hydrides are excellent reducing agents for a variety of functional groups, with the reductive dehalogenation of organic halides being a classic application. organic-chemistry.orgacs.orgwikipedia.org This transformation replaces a carbon-halogen bond with a carbon-hydrogen bond. harvard.edunih.gov

The reaction proceeds via a free-radical chain mechanism. youtube.com

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), homolytically cleaves upon heating or UV irradiation to form initial radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to generate the key chain-carrying species, the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts a halogen atom from the alkyl halide (R-X), forming a stable tributyltin halide (Bu₃Sn-X) and the desired alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced alkane product (R-H) and regenerating the tributyltin radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The efficiency of the halogen abstraction step depends on the carbon-halogen bond strength, following the trend I > Br > Cl >> F. wikipedia.org This powerful reductive method highlights the utility of the chemical principles associated with the tributylstannyl functional group in synthetic organic chemistry. youtube.comacs.orgorganic-chemistry.org

Hydrometallation and Related Additions to the Alkyne Functionality

The carbon-carbon triple bond in tributyl(1-hexynyl)stannane serves as a versatile functional group for various addition reactions. Hydrometallation, the addition of a metal hydride bond across the alkyne, is a key transformation that introduces new metallic and organic functionalities with high regio- and stereoselectivity. This process, along with related additions, leads to the formation of highly functionalized vinylstannane derivatives, which are valuable intermediates in organic synthesis.

Hydrostannylation

The addition of a tin-hydride bond across the alkyne, known as hydrostannylation, is a fundamental method for synthesizing distannylated alkenes. The reaction of tributyl(1-hexynyl)stannane with a triorganotin hydride, such as tributyltin hydride, typically proceeds in the presence of a radical initiator or a transition metal catalyst. The regioselectivity of the addition is influenced by the reaction conditions and the nature of the catalyst, potentially yielding α,β- or β,β-distannylated products.

Hydrozirconation

Hydrozirconation involves the addition of a zirconium-hydride bond to the alkyne. The reaction of alkynylstannanes with Schwartz's reagent (Cp₂ZrHCl) proceeds with high regio- and stereoselectivity. The zirconium atom typically adds to the carbon atom bearing the stannyl (B1234572) group (the α-carbon), leading to the formation of a bimetallic vinylzirconium-vinyltin intermediate. This intermediate is a versatile building block, allowing for subsequent functionalization at the carbon-zirconium bond.

Table 1: Hydrozirconation of Tributyl(1-hexynyl)stannane

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Tributyl(1-hexynyl)stannane | Cp₂ZrHCl (Schwartz's reagent) | Benzene | Room Temperature | (E)-1-(Tributylstannyl)-1-(chlorobis(η⁵-2,4-cyclopentadien-1-yl)zirconio)-1-hexene | Quantitative |

Addition of Organocuprates

Organocuprates readily add across the triple bond of tributyl(1-hexynyl)stannane in a syn-selective manner. This carbocupration reaction results in the formation of vinylstannane derivatives with a new carbon-carbon bond. The regioselectivity of the addition is such that the organic group from the cuprate (B13416276) adds to the carbon atom distal to the tin atom (the β-carbon), while the copper moiety attaches to the α-carbon. These vinylcuprate intermediates can be subsequently trapped with various electrophiles.

Table 2: Carbocupration of Tributyl(1-hexynyl)stannane

| Substrate | Reagent | Solvent | Conditions | Intermediate | Subsequent Reaction | Final Product |

|---|---|---|---|---|---|---|

| Tributyl(1-hexynyl)stannane | Me₂Cu(CN)Li₂ | THF | -78 °C to 0 °C | Lithium (Z)-2-(tributylstannyl)-2-heptenyl(cyano)cuprate | Protonolysis (H₂O) | (Z)-2-(Tributylstannyl)-2-heptene |

Strategic Applications in Complex Molecule Synthesis

Integration into Total Synthesis of Natural Products

There is a lack of specific, documented examples in the scientific literature detailing the integration of Tributyl(hex-1-yn-1-yl)stannane as a key building block in the total synthesis of specific natural products. While alkynylstannanes, in general, are employed in the synthesis of complex natural products, the direct application of this particular reagent is not prominently featured in accessible research.

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Intermediates

The palladium-catalyzed Stille coupling is known for its high degree of selectivity. The reaction of Tributyl(hex-1-yn-1-yl)stannane with a multifunctional electrophile would be expected to proceed with high chemoselectivity, typically favoring reaction at the most reactive site (e.g., an iodide over a chloride). The regioselectivity of the coupling is inherent to the defined points of attachment in the stannane (B1208499) (the alkyne) and the electrophile. Furthermore, the stereochemistry of the coupling partners is generally retained. However, specific research articles focusing on the chemo-, regio-, and stereoselective synthesis of advanced intermediates using Tributyl(hex-1-yn-1-yl)stannane are not available.

Role in Prostaglandin (B15479496) Synthesis

Prostaglandin synthesis often involves the precise construction of a carbon skeleton with specific stereochemistry. While organometallic reagents are crucial in many synthetic routes to prostaglandins, there are no specific, detailed accounts in the available literature of Tributyl(hex-1-yn-1-yl)stannane being used for this purpose.

Three-component coupling strategies are efficient methods for the synthesis of prostaglandins, allowing for the convergent assembly of the core structure and its side chains. Despite the utility of organostannanes in coupling reactions, the scientific literature does not provide specific examples of Tributyl(hex-1-yn-1-yl)stannane being utilized in such three-component strategies for prostaglandin synthesis.

Preparation of Diverse Heterocyclic Compounds (e.g., 1,2-amino alcohols, enamides)

The synthesis of diverse heterocyclic structures is a cornerstone of medicinal chemistry. Although alkynes are versatile starting materials for constructing heterocycles, direct and detailed methods for the preparation of 1,2-amino alcohols or enamides starting from Tributyl(hex-1-yn-1-yl)stannane are not described in the available research. Alternative synthetic routes for 1,2-amino alcohols often involve methods like catalytic C-H amidation or reductive cross-coupling of imines with ketones. nih.govorganic-chemistry.orgresearchgate.netnih.govacs.org

Utilization in the Synthesis of Peptide-Based Scaffolds (e.g., peptidyl ketones)

The incorporation of unique structural motifs into peptides is a key strategy for developing new therapeutics. Peptidyl ketones, for instance, are an important class of enzyme inhibitors. However, there is no specific information available in the scientific literature that details the use of Tributyl(hex-1-yn-1-yl)stannane for the synthesis of peptidyl ketones or other peptide-based scaffolds.

Advances and Future Directions in Tributyl 1 Hexynyl Stannane Research

Development of Catalytic and Methodological Innovations

The conventional Stille coupling requires a stoichiometric amount of the organotin reagent, leading to significant tin-containing waste, which is often toxic and difficult to remove from the final product. msu.edusdlookchem.com To address this "tin problem," researchers have developed methods that use only a catalytic amount of the tin compound. msu.edumsu.edu

A prominent strategy involves a one-pot, tandem palladium-catalyzed hydrostannylation/Stille coupling sequence. msu.edu In this process, an organotin hydride is generated in situ and reacts with an alkyne to form the vinylstannane, which then participates in the Stille coupling. The key innovation is the ability to recycle the organotin halide byproduct back into the active organotin hydride, thus requiring only a catalytic quantity of the initial tin source. msu.edu

Two notable approaches for this recycling are the "Sn-O" and "Sn-F" methods.

The "Sn-O" approach initially proved successful but had limitations, particularly with bulkier reagents like those derived from Bu3SnCl, and the nature of the presumed (Me3SnO)CO intermediate was not well-defined. msu.edumsu.edu

The "Sn-F" approach represents an advancement, utilizing a hypercoordinate silicate, such as polymethylhydrosiloxane (B1170920) (PMHS), activated by an aqueous fluoride (B91410) source like potassium fluoride (KF). msu.eduresearchgate.net This system efficiently recycles the tin species, believed to proceed through a Me3SnF intermediate. msu.eduscispace.com This method not only reduces reaction times but also diminishes the hazards associated with more volatile and toxic trimethyltins. msu.edu

These catalytic systems can reduce the required amount of tin by as much as 94% while maintaining high product yields. msu.edu The development of such catalytic cycles is a significant step toward more sustainable and economical cross-coupling reactions. msu.edumsu.edu

| Approach | Tin Reagent | Reductant/Activator | Key Intermediate (Presumed) | Advantage |

| "Sn-O" | Me3SnCl | PMHS / Na2CO3 | (Me3SnO)CO | First successful catalytic-in-tin protocol. |

| "Sn-F" | Me3SnCl or Me3SnF | PMHS / KF(aq) | Me3SnF | Shorter reaction times, diminished hazards. msu.edu |

As an alternative to making tin catalytic, other research avenues focus on replacing organostannanes altogether with less toxic organometallic reagents, such as those based on boron, zinc, or silicon, in cross-coupling reactions. frontiersin.org

Another strategy to mitigate the issues of tin reagent removal is the use of support-bound organostannanes. By immobilizing the tin reagent on a solid support, such as a polymer resin, the tin-containing byproducts can be easily removed by simple filtration after the reaction is complete. This greatly simplifies purification and minimizes tin contamination in the final product. sdlookchem.com

Research in this area has explored various solid supports and linkers to attach the organotin moiety. The efficiency of these support-bound reagents depends on several factors, including the stability of the linker, the reactivity of the immobilized stannane (B1208499), and the potential for steric hindrance. While promising, challenges remain. For instance, crystal structure evidence has suggested that hypervalent interactions between a resin-bound tin atom and an adjacent ether oxygen on the support can sometimes negatively affect the reactivity of the tin intermediates. soton.ac.uk Overcoming these challenges is key to the broader adoption of this cleanup strategy.

Exploration of Novel Reaction Pathways and Reactivity Patterns

While tributyl(1-hexynyl)stannane is predominantly used in Stille cross-coupling reactions, its reactivity is not limited to this transformation. wikipedia.org The unique electronic and steric properties of the alkynylstannane moiety allow it to participate in a variety of other synthetic transformations.

Researchers are exploring novel reaction pathways for functionalized organotin compounds to synthesize highly complex molecules efficiently. osaka-u.ac.jp For example, the transmetalation of the stannane to other metals beyond palladium can open up different reactivity patterns. The development of novel functionalized organotin reagents and their application in accessing new classes of compounds is an active area of investigation. osaka-u.ac.jp Furthermore, alkynylstannanes can be precursors in cycloaddition reactions and other concerted processes, expanding their synthetic utility beyond traditional cross-coupling chemistry.

Computational and Theoretical Studies on Reaction Mechanisms and Selectivity

To further refine and design more efficient catalytic systems involving tributyl(1-hexynyl)stannane, a deep understanding of the underlying reaction mechanisms is crucial. Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become powerful tools for elucidating the intricate steps of catalytic cycles. dntb.gov.ua

These studies can model the elementary steps of the Stille reaction: oxidative addition, transmetalation, and reductive elimination. harvard.edu For reactions involving alkynylstannanes, computational analysis can shed light on:

The energies of transition states and intermediates.

The role of ligands on the palladium catalyst in accelerating key steps. harvard.edu

The mechanism of transmetalation, which is often the rate-determining step.

The factors governing regio- and stereoselectivity.

By examining potential energy surfaces, chemists can understand why certain products are favored and predict how changes to the catalyst, substrates, or reaction conditions might alter the outcome. dntb.gov.ua For example, theoretical studies can compare different potential pathways, such as concerted versus stepwise mechanisms, providing insights that are difficult to obtain through experimental means alone. dntb.gov.ua

Sustainable and Green Chemistry Approaches in Organotin Chemistry

The principles of green and sustainable chemistry are increasingly influencing the direction of research in organometallic chemistry. organicdivision.orgunep.org The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org For organotin chemistry, this involves a multi-faceted approach.

Key green chemistry objectives relevant to tributyl(1-hexynyl)stannane research include:

Waste Prevention: The "catalytic in tin" approaches are a prime example of this principle, as they drastically reduce the amount of tin waste generated. msu.edumlsu.ac.in

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Catalytic processes inherently improve atom economy compared to stoichiometric ones.

Designing Safer Chemicals: This involves developing less toxic alternatives to traditional organotin reagents. mlsu.ac.in While tributyltin compounds are effective, their high toxicity is a major drawback. sdlookchem.commlsu.ac.in Research into alternative organometallic reagents or developing organotins with lower biological impact is critical.

Safer Solvents and Auxiliaries: The reduction and replacement of hazardous solvents with more environmentally benign alternatives is a key goal. royalsocietypublishing.org Research efforts are focused on performing organotin-mediated reactions in greener solvents or even in solvent-free conditions.

The integration of these principles is essential for the long-term viability of organotin chemistry in both academic and industrial settings. organicdivision.org By focusing on catalyst immobilization, tin recycling, and the use of less hazardous materials, the environmental footprint of syntheses involving tributyl(1-hexynyl)stannane can be significantly reduced. unep.orgroyalsocietypublishing.org

Q & A

Q. What are the recommended synthetic pathways for tributyl-1-hexynylstannane, and how can reaction efficiency be optimized?

Tributyl-1-hexynylstannane can be synthesized via alkynylation of tributyltin halides using organometallic reagents (e.g., Grignard or lithium acetylides). For example, tributyltin chloride reacts with 1-hexynyllithium in anhydrous THF under inert atmosphere to yield the product . Key parameters for optimization include:

- Temperature control : Reactions are typically conducted at −78°C to prevent side reactions like protodestannylation .

- Solvent purity : Use rigorously dried solvents (e.g., THF distilled over sodium/benzophenone) to avoid hydrolysis of tin intermediates .

- Stoichiometry : A 1:1 molar ratio of tin halide to alkyne reagent minimizes unreacted starting material .

Q. How should researchers characterize tributyl-1-hexynylstannane, and what analytical discrepancies might arise?

Characterization requires multimodal analysis :

- NMR spectroscopy : NMR (δ ≈ −10 to −30 ppm for tributyltin-alkynyl derivatives) confirms Sn–C bond formation. and NMR identify alkynyl proton (~2.0–3.0 ppm) and carbon resonances .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks [M] at m/z corresponding to CHSn (calc. ~385–390) .

- Elemental analysis : Discrepancies >0.3% in C/H/Sn ratios may indicate incomplete purification or residual solvents .

Q. What safety protocols are critical for handling tributyl-1-hexynylstannane?

- Air sensitivity : Store under argon/nitrogen to prevent oxidation or hydrolysis, which can release toxic tributyltin oxides .

- Decomposition risks : Avoid temperatures >80°C, as thermal degradation produces volatile tin hydrides (SnH) and hydrocarbons .

- PPE : Use nitrile gloves and fume hoods; tributyltin compounds are neurotoxic and bioaccumulative .

Advanced Research Questions

Q. How does the electronic structure of tributyl-1-hexynylstannane influence its reactivity in cross-coupling reactions?

The alkynyl group acts as a strong σ-donor, polarizing the Sn–C bond and enhancing nucleophilic transfer in Stille couplings. However, steric bulk from tributyl groups can reduce reactivity with aryl halides. Strategies to improve efficiency include:

- Additives : Use CuI or LiCl to stabilize intermediates and suppress β-hydride elimination .

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase tin reagent solubility but may accelerate decomposition .

- Substrate scope : Electron-deficient aryl halides react faster due to improved oxidative addition kinetics .

Q. What mechanisms explain the instability of tributyl-1-hexynylstannane under UV light or plasma conditions?

- Photolytic cleavage : UV irradiation breaks Sn–C bonds, generating tributyltin radicals and alkynyl fragments. Competing pathways include:

- Plasma interactions : In EUV lithography applications, SnH byproducts redeposit tin on surfaces, requiring mitigation via low-pressure reactors or scavenger gases (e.g., H) .

Q. How can researchers resolve contradictions in reported reaction yields for tributyl-1-hexynylstannane-mediated syntheses?

Discrepancies often arise from:

- Impurity profiles : Trace oxygen or moisture degrades tin reagents, falsely lowering yields. Use Karl Fischer titration to quantify water content in solvents .

- Catalyst variability : Pd(PPh) vs. Pd(dba)/AsPh systems show differing turnover numbers. Compare turnover frequencies (TOF) under standardized conditions .

- Analytical methods : HPLC with UV detection (λ = 254 nm) may miss non-UV-active byproducts. Supplement with NMR for accurate quantification .

Methodological Challenges

Q. What strategies mitigate tin waste in large-scale applications of tributyl-1-hexynylstannane?

Q. How can computational modeling predict the regioselectivity of tributyl-1-hexynylstannane in complex reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.